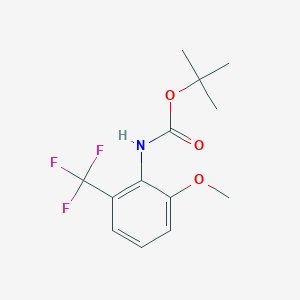
tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methoxy-6-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The methoxy group can also contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-methoxy-6-(trifluoromethyl)benzoate): Similar in structure but with a benzoate group instead of a carbamate group.
tert-Butyl (2-methoxy-6-(trifluoromethyl)phenyl)carbamate: Another similar compound with slight variations in the functional groups attached to the phenyl ring.
Uniqueness
This compound is unique due to the combination of the tert-butyl, methoxy, and trifluoromethyl groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H16F3NO3 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
tert-butyl N-[2-methoxy-6-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16F3NO3/c1-12(2,3)20-11(18)17-10-8(13(14,15)16)6-5-7-9(10)19-4/h5-7H,1-4H3,(H,17,18) |
Clave InChI |
AFGNNBUCOFHYSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


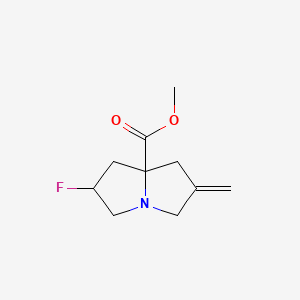
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
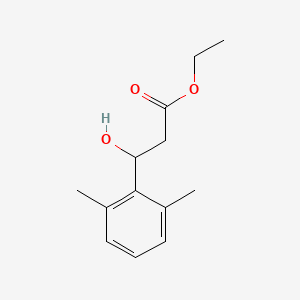

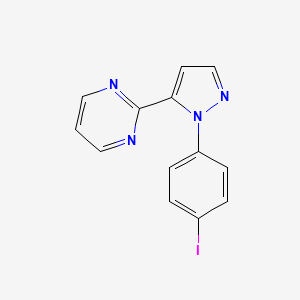
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
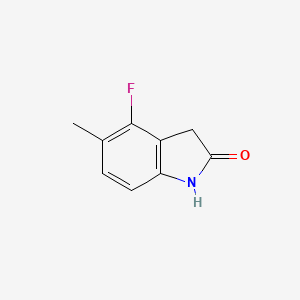
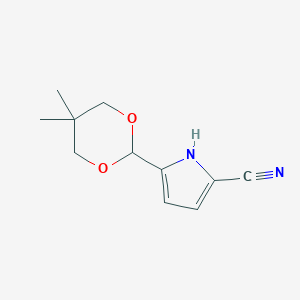

![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
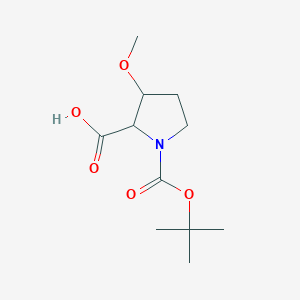
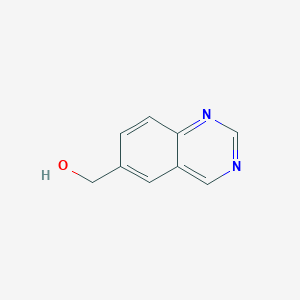
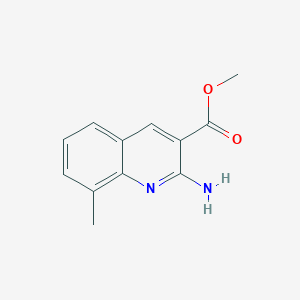
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
